

Off-target effects of T-1101 tosylate in non-cancerous cells

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Compound of Interest

Compound Name: **T-1101 tosylate**

Cat. No.: **B2736426**

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Technical Support Center: T-1101 Tosylate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **T-1101 tosylate** in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **T-1101 tosylate**?

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).^{[1][2]} This interaction is critical for the proper function of the spindle checkpoint during mitosis.^{[2][3]} By disrupting the Hec1/Nek2 complex, **T-1101 tosylate** leads to chromosomal misalignment, Nek2 degradation, and ultimately induces apoptotic cell death in cancer cells.^{[3][4]}

Q2: What are the known off-target effects of **T-1101 tosylate** in non-cancerous cells?

Based on available pre-clinical data, **T-1101 tosylate** exhibits a high degree of specificity for its intended target, the Hec1/Nek2 interaction, and has been reported to be relatively inactive in non-cancerous cell lines.^{[3][5]} Studies have shown inactivity against a panel of other kinases and the hERG channel, which is a key indicator for cardiac safety.^{[3][5]}

Q3: Has **T-1101 tosylate** been evaluated for safety in clinical trials?

Yes, **T-1101 tosylate** has undergone Phase I clinical trials in patients with advanced refractory solid tumors.^{[3][6]} The results from these trials indicated that T-1101 is well-tolerated with a favorable safety profile and no dose-limiting toxicities were observed.^[4] The recommended Phase II dose has been established at 200 mg/day.^[4] T-1101 has received FDA approval to proceed to Phase II clinical trials for patients with advanced neuroendocrine tumors.^{[4][6]}

Troubleshooting Guide

Issue: I am observing unexpected cytotoxicity in my non-cancerous control cell line when treated with **T-1101 tosylate**.

Possible Causes and Solutions:

- High Drug Concentration: Although **T-1101 tosylate** is reported to have low activity in non-cancerous cells, excessively high concentrations may lead to off-target effects or general cellular stress.
 - Troubleshooting Step: Perform a dose-response curve with a wide range of **T-1101 tosylate** concentrations to determine the IC50 in your specific non-cancerous cell line. Compare this to the reported IC50 values in cancer cell lines (typically in the range of 14.8-21.5 nM).^[3]
- Cell Line Specific Sensitivity: While generally inactive, it is possible that certain non-cancerous cell lines may exhibit unique sensitivities.
 - Troubleshooting Step: Test **T-1101 tosylate** in a different, well-characterized non-cancerous cell line to see if the effect is reproducible.
- Solvent Toxicity: The solvent used to dissolve **T-1101 tosylate**, typically DMSO, can be toxic to cells at higher concentrations.^[1]
 - Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect.

- Experimental Error: Inaccurate pipetting, cell counting, or reagent preparation can lead to misleading results.
 - Troubleshooting Step: Carefully review and repeat the experiment, ensuring all steps are performed with precision.

Data on Off-Target Effects

The following table summarizes the reported activity of **T-1101 tosylate** in non-cancerous contexts. Note: Specific quantitative data from non-cancerous cell line screening is not extensively available in the public domain. The information below is based on general statements from published research.

Target Class	Specific Target/Assay	Organism	Result	Concentration	Reference
Kinases	Panel of unspecified kinases	Not Specified	Inactive	Not Specified	[3]
Ion Channels	hERG	Not Specified	Inactive	Not Specified	[3][5]
Cell Lines	Non-cancerous cell lines	Not Specified	Relatively inactive	Not Specified	[5]

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Off-Target Cytotoxicity

This protocol describes a general method for determining the cytotoxic effects of **T-1101 tosylate** on a non-cancerous cell line using a standard MTT or similar colorimetric assay.

Materials:

- Non-cancerous cell line of interest

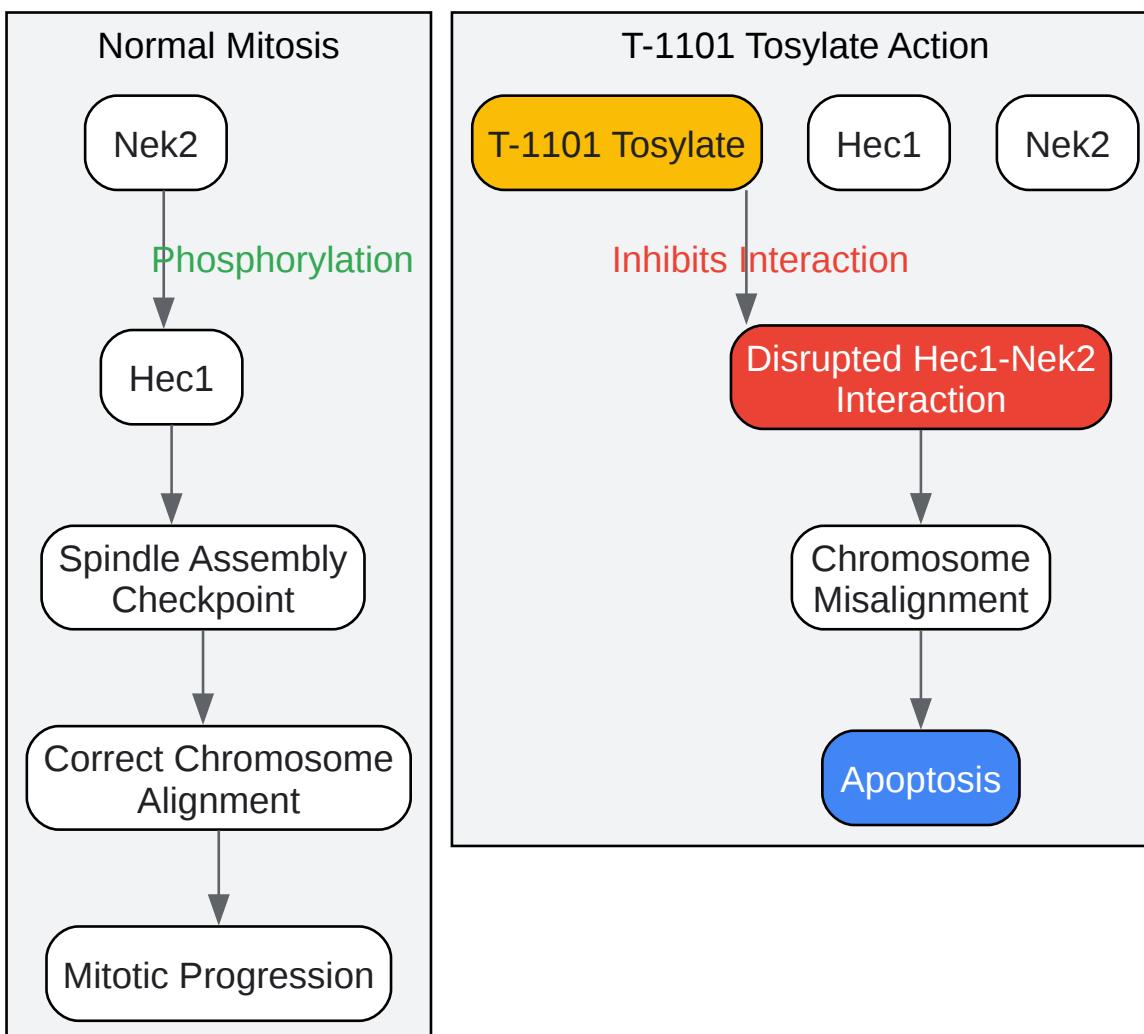
- Complete cell culture medium
- **T-1101 tosylate**
- DMSO (or other appropriate solvent)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

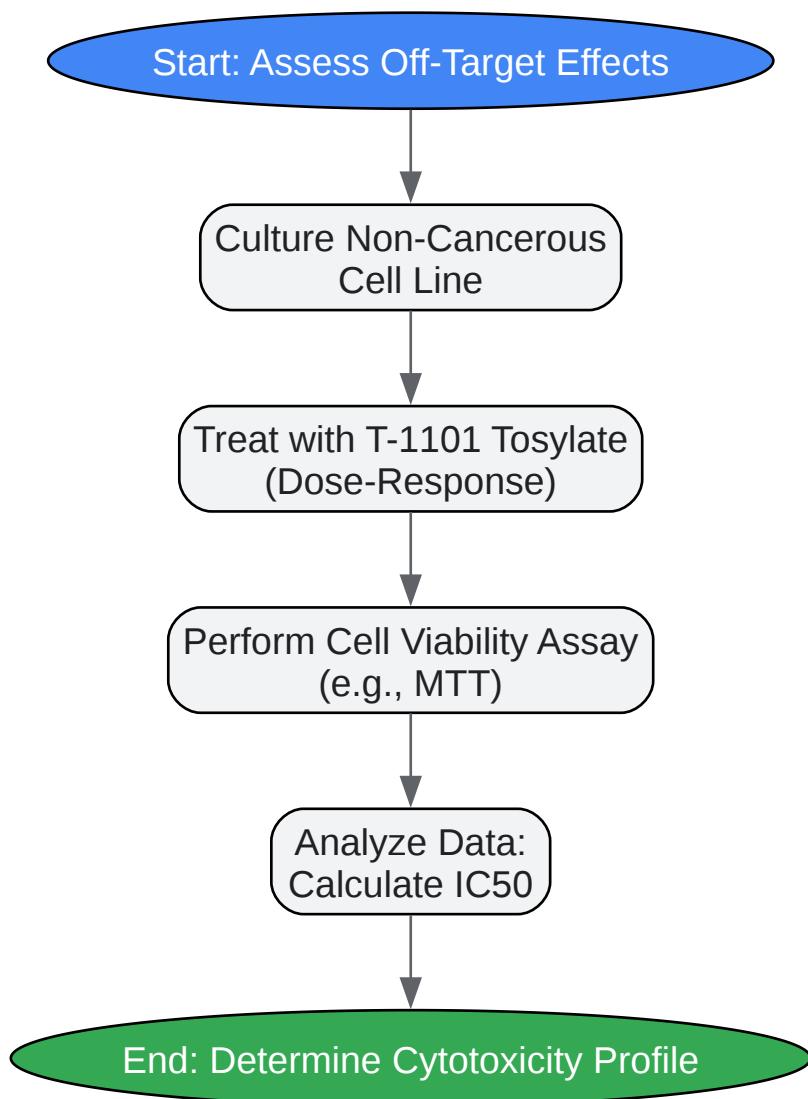
Procedure:

- Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **T-1101 tosylate** in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest **T-1101 tosylate** treatment.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **T-1101 tosylate** or the vehicle control.
- Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations





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